N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
Description
"N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide" is a benzothiazole-acetamide hybrid compound featuring a 6-ethoxy substituent on the benzothiazole core and a 3-(trifluoromethyl)phenylamino-substituted thiazole moiety. This structure combines key pharmacophoric elements: the benzothiazole scaffold (known for anticancer activity) and the trifluoromethyl group (enhancing lipophilicity and metabolic stability). Below, we compare its structural and functional attributes with similar compounds reported in recent literature.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S2/c1-2-30-15-6-7-16-17(10-15)32-20(27-16)28-18(29)9-14-11-31-19(26-14)25-13-5-3-4-12(8-13)21(22,23)24/h3-8,10-11H,2,9H2,1H3,(H,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHHUBIHSDCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a benzothiazole moiety, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant scavenging activities against reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
2. Antimicrobial Properties
Benzothiazole derivatives have been evaluated for their antimicrobial efficacy. A study indicated that certain benzothiazole compounds exhibited moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds were reported, indicating their effectiveness.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
3. Inhibitory Effects on Enzymes
The compound's structural components suggest it may inhibit key enzymes involved in disease processes. For example, compounds with similar structures have shown inhibition of tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial in cosmetic applications for skin lightening and treating hyperpigmentation .
Case Study 1: Tyrosinase Inhibition
A study investigated the inhibitory effects of benzothiazole derivatives on mushroom tyrosinase. The results demonstrated that these compounds could significantly reduce melanin production in B16F10 murine melanoma cells, indicating their potential as anti-melanogenic agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against various bacterial strains. The study found that specific derivatives exhibited strong antibacterial activity, supporting their use in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes like tyrosinase and others involved in oxidative stress pathways.
- Antioxidant Defense : By scavenging free radicals, it helps mitigate oxidative damage, contributing to its protective effects against cellular damage.
- Cell Signaling Modulation : It may influence signaling pathways associated with inflammation and cellular proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects on the Benzothiazole Core
6-Ethoxy vs. 6-Nitro Substitutions
- Target Compound : The 6-ethoxy group improves solubility compared to nitro derivatives (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) in ). Nitro groups often reduce solubility but enhance electron-withdrawing effects, which can improve receptor binding.
- Activity Impact : While 6d showed potent VEGFR-2 inhibition (anticancer activity), the ethoxy group in the target compound may balance solubility and bioavailability without compromising activity .
Trifluoromethylphenylamino vs. Ureido/Phenyl Groups
- Target Compound: The 3-(trifluoromethyl)phenylamino group on the thiazole ring enhances lipophilicity and metabolic stability, similar to compounds in and .
- Comparison: Compound 20 (): A pyrimidinone-thioacetamide derivative with a 6-(trifluoromethyl)benzo[d]thiazole core showed CK1 inhibition. The trifluoromethyl group here aids in hydrophobic interactions with kinases . Compound 10e (): Features a 3-(trifluoromethyl)phenyl ureido group linked to a thiazole-piperazine scaffold. The ureido group provides hydrogen-bonding capacity, unlike the amino group in the target compound, which may reduce steric hindrance .
Acetamide Linker Variations
The acetamide linker in the target compound is a common feature in bioactive thiazole derivatives. Key comparisons include:
- Antimicrobial Derivatives (): N-[4-(substituted)thiazol-2-yl]-2-(substituted)acetamides (e.g., 107b, 107k) showed MIC values of 6.25–12.5 µg/mL against bacterial/fungal strains. The target compound’s trifluoromethyl and ethoxy groups may enhance selectivity for cancer targets over microbial enzymes .
- Anticancer Derivatives (): Compounds like 6d () and N-(6-substituted benzo[d]thiazol-2-yl)acetamides () utilize acetamide linkers to connect heterocyclic systems, optimizing binding to VEGFR-2 or histone deacetylases (HDACs) .
Anticancer Activity
- VEGFR-2 Inhibition : The target compound’s thiazole-thiazole-acetamide architecture aligns with VEGFR-2 inhibitors (e.g., 6d in ), but its ethoxy group may reduce cytotoxicity compared to nitro derivatives.
- Cytotoxicity : Intermediate analogs like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide () showed CC50 <10 µM for MT-4 cells, suggesting that substituents on the benzothiazole core critically modulate toxicity .
Antimicrobial Activity
Pharmacokinetic and Physicochemical Properties
Lipophilicity and Solubility
Metabolic Stability
- Trifluoromethyl groups resist oxidative metabolism, as seen in and . The ethoxy group may undergo slower O-dealkylation compared to nitro reduction (), enhancing plasma half-life .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and thiazole precursors. Key steps include:
- Coupling Reactions : Use of triethylamine (TEA) as a catalyst in polar aprotic solvents (e.g., DMF or dichloromethane) to facilitate amide bond formation .
- Thioether Formation : Reaction of thiol-containing intermediates with halogenated acetamides under controlled temperatures (60–80°C) to avoid side products .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) achieves >95% purity. Yields range from 21–33%, depending on substituent steric effects .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoromethyl). For example, the CF₃ group shows a singlet at ~121 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 473–507) and fragmentation patterns (e.g., loss of ethoxy or trifluoromethyl groups) .
- Infrared (IR) Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch) and 1172 cm⁻¹ (C-F stretch) validate functional groups .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the acetamide bond or oxidation of the thiazole sulfur. Stability tests via HPLC show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data across studies (e.g., IC₅₀ variability in cancer cell lines)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HCT-116 colon cancer) and culture conditions (e.g., 10% FBS, 37°C). Discrepancies often arise from differences in passage numbers or serum batches .
- Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage) to confirm mechanisms .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to account for inter-lab variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Substituent Modification : Replace the 6-ethoxy group with methoxy or fluorine to assess steric/electronic effects on VEGFR-2 or BRAF kinase binding .
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4ASD for VEGFR-2) to predict binding poses. The trifluoromethylphenyl group shows hydrophobic interactions in the kinase ATP-binding pocket .
- In Vitro Kinase Assays : Measure inhibition constants (Kᵢ) using recombinant kinases and ATP-competitive assays (e.g., ADP-Glo™) .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release. DLS and TEM confirm colloidal stability .
- Co-Solvent Systems : Use 10% DMSO + 5% Cremophor EL in saline for intraperitoneal administration, validated by toxicity screens in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
